molecular formula C11H13Cl2NO4S B425680 2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether

2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether

Cat. No.: B425680
M. Wt: 326.2g/mol
InChI Key: IXHOCCRODIUPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether is an organic compound characterized by the presence of a morpholine ring substituted with a sulfonyl group attached to a dichloromethoxyphenyl moiety

Properties

Molecular Formula

C11H13Cl2NO4S

Molecular Weight

326.2g/mol

IUPAC Name

4-(2,3-dichloro-4-methoxyphenyl)sulfonylmorpholine

InChI

InChI=1S/C11H13Cl2NO4S/c1-17-8-2-3-9(11(13)10(8)12)19(15,16)14-4-6-18-7-5-14/h2-3H,4-7H2,1H3

InChI Key

IXHOCCRODIUPBI-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N2CCOCC2)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N2CCOCC2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether typically involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as sodium carbonate, in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: The aromatic ring and the sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can lead to the formation of sulfone compounds.

Scientific Research Applications

2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dichloromethoxyphenyl moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,3-Dichlorophenyl)sulfonyl]morpholine
  • 4-[(2,3-Dichloro-4-methylphenyl)sulfonyl]morpholine
  • 4-[(2,3-Dichloro-4-ethylphenyl)sulfonyl]morpholine

Uniqueness

2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with molecular targets, making it distinct from other similar compounds.

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